2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
Overview
Description
“2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride” is a heterocyclic compound. It has a molecular weight of 211.69 and its empirical formula is C7H9N3 · 2HCl . The IUPAC name for this compound is 2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13N3.ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;/h6-7,11H,1-5H2;1H . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound is a pale yellow solid . It has a melting point of 206-211 °C (decomposition) . It should be stored at temperatures between 0-5°C .
Scientific Research Applications
Synthesis and Chemical Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are explored for their unique chemical properties and potential biological activities. For instance, derivatives of tetrahydropyrimido[4,5-d]pyrimidine have been synthesized and evaluated as antibacterial agents. These studies show that the antibacterial activity can be attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to phenyl rings (Cieplik et al., 2008). Furthermore, the synthesis of 2-alkyl-4-oxohexahydropyrimido[4,5-d]- and -[5,4-d]azocines reveals the capability of 2-R-4-oxotetrahydropyrido[4,3-d]pyrimidines to form mixtures of hexahydropyrimido azocines and other decomposition products under the action of activated alkynes (Voskressensky et al., 2011).
Biological Activities and Applications
The chemistry of pyrido[4,3-d]pyrimidines has been extensively reviewed, highlighting their significance in the synthesis of bioactive compounds. This includes the use of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives as starting materials for the synthesis of tetrahydropteroic acid derivatives, indicating their potential in developing therapeutics (Elattar & Mert, 2016). Additionally, the synthesis and evaluation of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues for antifolate activity against various pathogens highlight the potential of these derivatives in treating infectious diseases (Rosowsky et al., 1995).
Structural and Mechanistic Studies
Structural studies, such as the crystal structure analysis of certain 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, provide insights into the conformation and potential interaction mechanisms of these compounds. These structural elucidations aid in understanding the molecular basis of their biological activities and can guide the design of more effective derivatives (Akkurt et al., 2015).
Antimicrobial and Anticonvulsant Activities
The exploration of pyrido[4,3-d]pyrimidine derivatives extends to their antimicrobial and anticonvulsant potential. For example, derivatives have shown activity against various bacterial strains, indicating their usefulness in developing new antibiotics (Elsberger et al., 1972). Similarly, novel amino derivatives of condensed thieno[3,2-d]pyrimidines have exhibited pronounced anticonvulsant activity, suggesting their application in treating neurological disorders (Sirakanyan et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to target extracellular signal-regulated kinases (erks) .
Mode of Action
It’s suggested that similar compounds inhibit erks . Erks are involved in regulating various cellular processes, including proliferation, differentiation, and cell cycle progression. By inhibiting Erks, these compounds could potentially disrupt these processes.
Biochemical Pathways
Given its potential inhibition of erks, it may affect the mapk/erk pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and survival.
Result of Action
Inhibition of erks could potentially lead to disruption of cellular processes such as cell growth, differentiation, and survival .
Safety and Hazards
The compound has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a poison center/doctor if you feel unwell (P301 + P312) .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphoinositide 3-kinases (PI3Ks) and extracellular signal-regulated kinases (ERKs). These interactions are crucial for modulating cellular signaling pathways. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by disrupting the PI3K/AKT and ERK signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of key regulatory genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor by binding to the active sites of enzymes such as PI3Ks and ERKs, preventing their catalytic activity. This inhibition leads to a cascade of downstream effects, including the suppression of cell proliferation and the induction of apoptosis . The compound also influences gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific experimental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular outcomes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, primarily through its interactions with enzymes such as PI3Ks and ERKs. These interactions influence metabolic flux and metabolite levels within cells. The compound can modulate the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects .
Properties
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10;;/h6-7,11H,1-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLNBUPKDPLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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